

spectinomycin hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

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Spectinomycin Hydrochloride: A Comprehensive Technical Guide

An In-depth Analysis of its Chemical Structure, Properties, and Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Abstract

Spectinomycin hydrochloride is an aminocyclitol antibiotic with a well-established role in the treatment of bacterial infections, particularly those caused by *Neisseria gonorrhoeae*.^[1] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of **spectinomycin hydrochloride**. It is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this important antibiotic. The guide includes a compilation of quantitative data, detailed experimental protocols for its analysis and the study of resistance, and visual representations of its molecular interactions and experimental workflows.

Chemical Structure and Identification

Spectinomycin is an aminocyclitol antibiotic produced by the bacterium *Streptomyces spectabilis*.^[1] It is structurally distinct from aminoglycoside antibiotics, although it shares a similar mechanism of action. The hydrochloride salt is the common pharmaceutical formulation.

Chemical Name: (1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one; dihydrochloride; pentahydrate^[2]

Stereochemistry: The stereochemistry of spectinomycin is crucial for its biological activity. The molecule possesses a complex and rigid tricyclic ring system.

Physicochemical Properties

The physicochemical properties of **spectinomycin hydrochloride** are summarized in the tables below. These properties are essential for its formulation, delivery, and pharmacokinetic profile.

Table 1: General and Physical Properties of Spectinomycin Hydrochloride

Property	Value	Reference
Molecular Formula	$C_{14}H_{24}N_2O_7 \cdot 2HCl \cdot 5H_2O$	[2]
Molecular Weight	495.35 g/mol	[3]
Appearance	White to Almost white powder to crystal	[3]
Melting Point	207 °C (decomposition)	[3]
pKa ₁	6.95	[4]
pKa ₂	8.70	[4]
Specific Rotation [α]20D	+14.0 to +18.0 deg (c=1, H ₂ O)	[3]

Table 2: Solubility of Spectinomycin Hydrochloride

Solvent	Solubility	Reference
Water	Soluble	[1]
DMSO	≥92 mg/mL	[5]
Ethanol	≥3.61 mg/mL (with gentle warming and ultrasonic)	[5]

Mechanism of Action

Spectinomycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[\[6\]](#) The primary target of spectinomycin is the 30S ribosomal subunit.[\[3\]](#)

The mechanism of action involves the following key steps:

- Binding to the 30S Ribosomal Subunit: Spectinomycin binds to a specific site on the 16S rRNA component of the 30S subunit, specifically within helix 34.[\[7\]](#)[\[8\]](#) This binding site is located in the head domain of the 30S subunit.[\[7\]](#)
- Inhibition of Translocation: The binding of spectinomycin sterically hinders the movement of the head of the 30S subunit.[\[8\]](#) This movement is a critical conformational change required for the translocation of peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) on the ribosome.[\[5\]](#)[\[8\]](#)
- Halting Protein Elongation: By preventing translocation, spectinomycin effectively freezes the ribosome on the mRNA template, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.[\[5\]](#)

Unlike some other antibiotics that target the ribosome, spectinomycin does not typically cause misreading of the mRNA codon. Its action is primarily through the steric blockade of a crucial mechanical step in protein synthesis.

Caption: Mechanism of action of spectinomycin.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **spectinomycin hydrochloride**.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism *in vitro*.^[9] The broth microdilution method is a standard technique for determining the MIC of spectinomycin.

Materials:

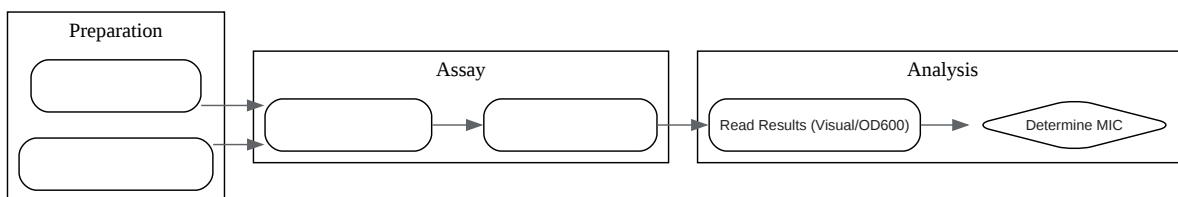
- **Spectinomycin hydrochloride** stock solution (e.g., 1 mg/mL in sterile water)
- Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
- Bacterial strain of interest (e.g., *E. coli*, *N. gonorrhoeae*)
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader
- Sterile pipette tips and tubes

Procedure:

- Preparation of Bacterial Inoculum:
 - Inoculate a single colony of the test bacterium into 5 mL of MHB.
 - Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (e.g., OD₆₀₀ of 0.4-0.6).
 - Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 × 10⁵ CFU/mL.^[9]
- Preparation of Antibiotic Dilutions:

- Add 100 μ L of sterile MHB to wells 2 through 12 of a 96-well plate.
- Add 200 μ L of the spectinomycin stock solution (at a starting concentration, e.g., 128 μ g/mL) to well 1.
- Perform a two-fold serial dilution by transferring 100 μ L from well 1 to well 2, mixing thoroughly, and then transferring 100 μ L from well 2 to well 3, and so on, down to well 10. Discard the final 100 μ L from well 10.
- Well 11 will serve as a growth control (no antibiotic), and well 12 will serve as a sterility control (no bacteria).

- Inoculation:
 - Add 100 μ L of the standardized bacterial inoculum to wells 1 through 11. This will result in a final bacterial concentration of approximately 2.5×10^5 CFU/mL and will halve the antibiotic concentrations in each well.
- Incubation:
 - Cover the plate and incubate at 37°C for 16-20 hours.
- Reading the Results:
 - The MIC is the lowest concentration of spectinomycin in which there is no visible turbidity (bacterial growth).^[9] This can be assessed visually or by measuring the OD₆₀₀ using a microplate reader.



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Caption: Workflow for MIC determination.

Development of Spectinomycin-Resistant Bacterial Strains by Serial Passage

This protocol describes a method for inducing spectinomycin resistance in a bacterial population through repeated exposure to sub-lethal concentrations of the antibiotic.

Materials:

- **Spectinomycin hydrochloride** stock solution
- Susceptible bacterial strain
- Appropriate liquid growth medium (e.g., MHB)
- Sterile culture tubes or flasks
- Incubator with shaking capabilities

Procedure:

- Initial MIC Determination:
 - Determine the MIC of spectinomycin for the susceptible parent strain using the protocol described in section 4.1.
- First Passage:
 - Inoculate a fresh culture medium containing spectinomycin at a sub-inhibitory concentration (e.g., 0.5x MIC) with the susceptible bacterial strain.
 - Incubate the culture at the optimal growth temperature with shaking until it reaches the late logarithmic or early stationary phase.
- Subsequent Passages:

- Transfer an aliquot of the culture from the previous step into a fresh medium containing a 2-fold higher concentration of spectinomycin.
- Repeat this process of incubation and transfer for a predetermined number of passages or until a significant increase in the MIC is observed.
- Confirmation of Resistance:
 - After the final passage, determine the MIC of the evolved bacterial population to confirm the development of resistance.
 - Isolate single colonies from the resistant population by plating on antibiotic-free agar and then re-test the MIC of individual isolates to ensure a stable resistant phenotype.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust method for the quantification of spectinomycin in various samples, including pharmaceutical formulations.

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example):

- Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) at a specific pH (e.g., pH 3.2).[\[10\]](#) The exact ratio should be optimized for the specific column and system.
- Flow Rate: 1.0 mL/min[\[10\]](#)
- Detection Wavelength: 230 nm[\[10\]](#)
- Column Temperature: Ambient or controlled (e.g., 30°C)

Sample Preparation:

- Standard Solutions: Prepare a series of standard solutions of **spectinomycin hydrochloride** of known concentrations in the mobile phase to generate a calibration curve.
- Sample Solutions: Dissolve the sample containing spectinomycin in the mobile phase and filter through a 0.45 µm filter before injection.

Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a fixed volume (e.g., 20 µL) of each standard solution and the sample solution.
- Record the chromatograms and determine the peak area of spectinomycin.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Calculate the concentration of spectinomycin in the sample solution by interpolating its peak area on the calibration curve.

Pharmacokinetics

The pharmacokinetic profile of spectinomycin has been studied in various animal models. After parenteral administration, it is rapidly absorbed and primarily excreted unchanged in the urine.

Table 3: Pharmacokinetic Parameters of Spectinomycin in Rats (10 mg/kg IV)

Parameter	Value	Reference
Cmax (Peak Plasma Concentration)	37.8 $\mu\text{g}/\text{mL}$	[11]
AUC $0-\infty$ (Area Under the Curve)	15.7 $\mu\text{g}\cdot\text{h}/\text{mL}$	[11]
t $1/2\beta$ (Elimination Half-life)	0.75 h	[12]
V _{dss} (Volume of Distribution at Steady State)	0.278 \pm 0.059 L/kg	[12]
CL _{renal} (Renal Clearance)	1.31 mL/min	[12]

Sample Protocol for a Pharmacokinetic Study in Rats

Animals:

- Male Sprague-Dawley rats (200-250 g) with indwelling catheters in the jugular vein (for blood sampling) and femoral vein (for drug administration).

Procedure:

- Drug Administration:
 - Administer a single intravenous (IV) bolus dose of **spectinomycin hydrochloride** (e.g., 10 mg/kg) dissolved in sterile saline via the femoral vein catheter.
- Blood Sampling:
 - Collect serial blood samples (approximately 200 μL) from the jugular vein catheter at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).
 - Collect blood into tubes containing an anticoagulant (e.g., heparin).
- Plasma Separation:

- Centrifuge the blood samples (e.g., 10,000 x g for 5 minutes at 4°C) to separate the plasma.
- Store the plasma samples at -80°C until analysis.
- Sample Analysis:
 - Determine the concentration of spectinomycin in the plasma samples using a validated analytical method, such as LC-MS/MS.
- Pharmacokinetic Analysis:
 - Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as C_{max}, AUC, t_{1/2}, V_d, and clearance.

Resistance Mechanisms

Bacterial resistance to spectinomycin can arise through several mechanisms:

- Target Site Modification: Mutations in the 16S rRNA gene or the gene encoding the ribosomal protein S5 (rpsE) can alter the binding site of spectinomycin on the 30S ribosomal subunit, reducing its affinity.[11]
- Enzymatic Inactivation: Some bacteria produce enzymes, such as adenylyltransferases, that can chemically modify and inactivate spectinomycin.
- Active Efflux: Certain bacteria possess efflux pumps that can actively transport spectinomycin out of the cell, preventing it from reaching its ribosomal target.[6]

Conclusion

Spectinomycin hydrochloride remains a clinically relevant antibiotic with a well-defined mechanism of action. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and the molecular basis of its antibacterial activity. The detailed experimental protocols offer a practical resource for researchers and scientists involved in the study of this antibiotic and the broader field of antimicrobial resistance. A thorough understanding of these fundamental aspects is crucial for the continued

effective use of spectinomycin and for the development of new therapeutic strategies to combat bacterial infections.

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- To cite this document: BenchChem. [spectinomycin hydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1200256#spectinomycin-hydrochloride-chemical-structure-and-properties>]

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